![molecular formula [13C]6H8N2O8 B602658 Isosorbide-13C6 Dinitrate CAS No. 1246815-45-1](/img/no-structure.png)

Isosorbide-13C6 Dinitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isosorbide-13C6 Dinitrate is a chemical compound that belongs to the class of organic nitrates . It is used for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .

Synthesis Analysis

The synthesis of Isosorbide Dinitrate is a technical challenge as several competitive reactions must be simultaneously handled to promote a high molar yield and avoid side reactions, like degradation and polymerization .Molecular Structure Analysis

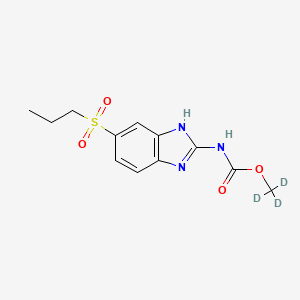

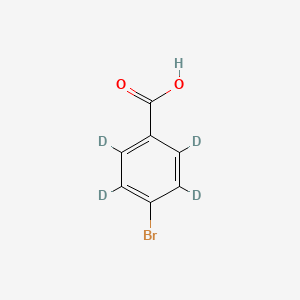

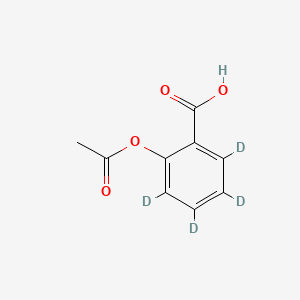

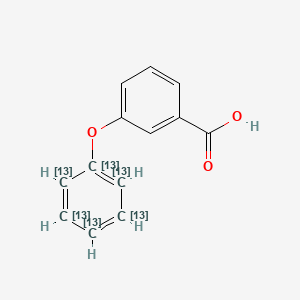

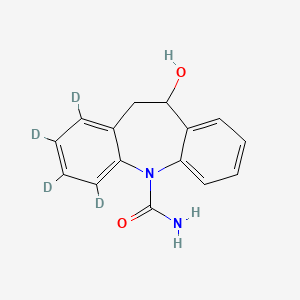

The molecular formula of Isosorbide-13C6 Dinitrate is C6H8N2O8 . The molecular weight is 242.09 . The structure of Isosorbide Dinitrate is also available as a 2D Mol file .Physical And Chemical Properties Analysis

Isosorbide Dinitrate appears as a solid . Its melting point is 70°C . The molecular weight is 242.09 and the molecular formula is C6H8N2O8 .Applications De Recherche Scientifique

Transdermal Drug Delivery

Isosorbide dinitrate (ISDN) has been used in the development of a transdermal drug delivery system . The study aimed to improve the bioavailability of ISDN through the transdermal route by using a cationic niosomal gel as a carrier with anodic iontophoresis . The in vitro permeation studies showed an increase in transdermal flux and decrease in lag time compared to passive diffusion of the free drug .

Treatment of Heart Diseases

Isosorbide dinitrate is an important, biologically active pharmaceutical agent and is widely used in the prevention and treatment of heart diseases such as angina pectoris . It helps to alleviate symptoms of angina by relaxing and widening blood vessels, allowing more blood to flow to the heart.

Special Solvent in Medicinal and Cosmetics Industries

3,6-O,O-dimethyl-isosorbide, a derivative of isosorbide dinitrate, has been used as a special solvent in the medicinal and cosmetics industries . This derivative is known for its excellent solubilizing properties and is used in various cosmetic formulations.

Synthesis of Novel Isosorbide Derivatives

Isosorbide dinitrate has been used in the synthesis of novel isosorbide derivatives containing an active amine group . These compounds provide scope for the introduction of additional groups via their amino functions, thereby providing access to novel isosorbide derivatives that can be screened for biological activity .

Eco-friendly Determination of Isosorbide Dinitrate

An eco-friendly determination of isosorbide dinitrate (ISD) and hydralazine hydrochloride (HDZ) using a Green Analytical Quality by Design-based UPLC Method has been proposed . This method provides a more sustainable and environmentally friendly approach to the analysis of these compounds.

Mécanisme D'action

Target of Action

Isosorbide-13C6 Dinitrate primarily targets the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow. By acting on these cells, Isosorbide-13C6 Dinitrate can influence the dilation of peripheral arteries and veins .

Mode of Action

Isosorbide-13C6 Dinitrate is an organic nitrate that acts as a nitric oxide (NO) donor . It is converted to the active nitric oxide, which then activates guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers . This process results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .

Biochemical Pathways

The primary biochemical pathway affected by Isosorbide-13C6 Dinitrate is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to the activation of protein kinases, causing a series of phosphorylation reactions. This results in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to muscle relaxation and vasodilation .

Pharmacokinetics

Isosorbide-13C6 Dinitrate is extensively metabolized in the liver to its active metabolites, isosorbide 5-mononitrate and 2-mononitrate . The onset of action varies depending on the route of administration. For sublingual tablets, the onset is approximately 2 to 5 minutes, while for oral tablets and capsules (including extended-release formulations), it is about 1 hour . The duration of action for sublingual tablets is 1 to 2 hours, and for oral tablets and capsules, it is up to 8 hours . The elimination half-life of the parent drug is about 1 hour .

Result of Action

The molecular and cellular effects of Isosorbide-13C6 Dinitrate’s action primarily involve the relaxation of vascular smooth muscle and the dilation of peripheral arteries and veins . This dilation promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) .

Safety and Hazards

Orientations Futures

There is a need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .

Propriétés

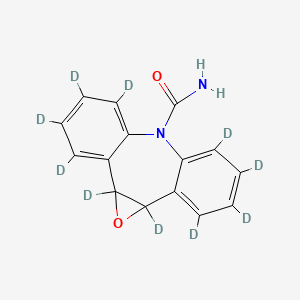

| { "Design of Synthesis Pathway": "The synthesis pathway of Isosorbide-13C6 Dinitrate involves the nitration of Isosorbide-13C6 with a mixture of nitric acid and sulfuric acid.", "Starting Materials": [ "Isosorbide-13C6", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Add Isosorbide-13C6 to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C.", "Stir the mixture for 1-2 hours at the same temperature.", "Allow the mixture to warm up to room temperature and then pour it into ice-cold water.", "Extract the resulting solid with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the resulting crude product by recrystallization from ethanol." ] } | |

Numéro CAS |

1246815-45-1 |

Formule moléculaire |

[13C]6H8N2O8 |

Poids moléculaire |

242.09 |

Pureté |

95% by HPLC; 98% atom 13C |

Numéros CAS associés |

87-33-2 (unlabelled) |

Synonymes |

1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate; Dinitrosorbide-13C6; 1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate; Carvasin-13C6; Cedocard-13C6; Corovliss-13C6; Dignonitrat-13C6; Dilatrate-13C6; Diniket-13C6; ISDN-13C6 |

Étiquette |

Isosorbide Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.